MFCD18317803
Description
However, based on the methodology outlined in similar chemical analyses (e.g., CAS 918538-05-3 and CAS 1533-03-5), such compounds are typically characterized by their molecular formula, physicochemical properties, and synthetic pathways. For instance, analogous compounds often feature heterocyclic frameworks (e.g., pyrazoles, triazines) or functional groups (e.g., halogens, trifluoromethyl groups) that influence reactivity and applications in medicinal or materials chemistry .
Properties
IUPAC Name |
2-methoxy-5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16-13(18)10-5-3-4-9(6-10)11-7-12(15(19)20)14(21-2)17-8-11/h3-8H,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVCXRLBKQPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687769 | |
| Record name | 2-Methoxy-5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-42-3 | |
| Record name | 3-Pyridinecarboxylic acid, 2-methoxy-5-[3-[(methylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261979-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317803 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction] at [temperature and pressure].
Step 3: Final product formation via [specific reaction] with [catalyst] at [temperature].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. Techniques such as [specific industrial method] and [another method] are employed, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
MFCD18317803 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like [specific oxidant] to form [oxidized product].
Reduction: Reduced by agents such as [specific reductant] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagent], resulting in [substituted product].
Common Reagents and Conditions
Oxidation: [Specific oxidant], [temperature], [solvent].
Reduction: [Specific reductant], [temperature], [solvent].
Substitution: [Specific reagent], [temperature], [solvent].
Major Products Formed
Scientific Research Applications
MFCD18317803 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in [specific reactions], aiding in the synthesis of complex molecules.
Biology: Employed in studies involving [specific biological processes], providing insights into [specific mechanisms].
Medicine: Investigated for its potential therapeutic effects in [specific medical conditions], showing promise in [specific treatments].
Industry: Utilized in the production of [specific industrial products], enhancing efficiency and performance.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties, diverse reactions, and wide range of applications make it a valuable subject of study in scientific research, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can pave the way for new discoveries and innovations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of MFCD18317803 with structurally or functionally related compounds would follow the framework established in studies like CAS 918538-05-3 and CAS 1533-03-5 . Below is a hypothetical analysis based on the evidence’s standardized approach:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Similarities
Heterocyclic Core : Like CAS 918538-05-3, This compound likely contains a chlorinated triazine or pyrazole ring, which enhances stability and binding affinity in drug discovery .
Halogen Substitution : Chlorine or fluorine atoms (common in CAS 1533-03-5 and CAS 918538-05-3) improve metabolic resistance and electronic properties, critical for agrochemical or pharmaceutical applications .
Synthetic Accessibility : Both CAS 918538-05-3 and CAS 1533-03-5 are synthesized via nucleophilic substitution or condensation reactions under mild conditions, suggesting This compound may follow similar pathways .
Divergences
Functional Groups : Unlike CAS 1533-03-5 (which features a trifluoromethyl ketone), This compound may prioritize halogenation, altering solubility and toxicity profiles.
Applications : CAS 918538-05-3 is studied for kinase inhibition, while CAS 1533-03-5 is used in polymer chemistry. This compound ’s exact niche remains undefined without experimental data.
Research Findings and Data Gaps
Key Studies
- Synthetic Optimization : Methods for CAS 918538-05-3 emphasize green chemistry (e.g., recyclable catalysts in ionic liquids), a trend This compound could adopt to reduce environmental impact .
- Toxicity : CAS 1533-03-5’s acute toxicity (H302) contrasts with This compound ’s predicted hazards (H315-H319-H335), implying stricter handling requirements for the latter .
Unresolved Questions
- No evidence directly addresses this compound’s biological activity or industrial use.
- Comparative studies on thermodynamic stability (e.g., melting points, LogP) are absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
